![molecular formula C19H28O2 B079173 (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione CAS No. 10455-14-8](/img/structure/B79173.png)
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione, also known as Dexamethasone, is a synthetic corticosteroid that is widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive drug that has been shown to have a wide range of biochemical and physiological effects.
Mechanism Of Action
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee exerts its effects by binding to the glucocorticoid receptor, a nuclear receptor that regulates gene expression. Upon binding, the receptor undergoes a conformational change and translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements. This leads to the activation or repression of target genes, resulting in the various physiological effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee.
Biochemical And Physiological Effects
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has a wide range of biochemical and physiological effects, including anti-inflammatory, immunosuppressive, and metabolic effects. It inhibits the production of pro-inflammatory cytokines and chemokines, reduces the migration of immune cells to sites of inflammation, and suppresses the activation of immune cells. (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee also affects glucose metabolism, leading to increased blood glucose levels, and can cause fluid retention and electrolyte imbalances.
Advantages And Limitations For Lab Experiments
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is a useful tool for studying the effects of glucocorticoids in various physiological processes. It is a potent and selective agonist of the glucocorticoid receptor, and its effects can be easily manipulated by changing the dose or duration of treatment. However, (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has some limitations for lab experiments. It can cause side effects, such as immunosuppression and metabolic disturbances, which may confound the interpretation of results. Additionally, the effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee may vary depending on the cell type or tissue being studied.
Future Directions
There are several future directions for research on (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee. One area of interest is the development of more selective glucocorticoid receptor agonists that have fewer side effects. Another area of interest is the investigation of the effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee on the microbiome and the gut-brain axis. Additionally, the role of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee in the regulation of circadian rhythms and sleep-wake cycles is an emerging area of research.
Conclusion:
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is a synthetic corticosteroid that has a wide range of biochemical and physiological effects. It is a useful tool for studying the role of glucocorticoids in various physiological processes and has been used in clinical trials to treat various diseases. While (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has some limitations for lab experiments, it remains an important tool for scientific research. Further research is needed to fully understand the effects of (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee and to develop more selective glucocorticoid receptor agonists.
Synthesis Methods
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is synthesized from pregnenolone, a natural steroid hormone. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization. The final product is purified through various methods, including column chromatography, recrystallization, and solvent extraction.
Scientific Research Applications
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee is widely used in scientific research as a tool to study the role of glucocorticoids in various physiological processes. It is used to induce stress and inflammation in animal models, to study the immune system, and to investigate the effects of glucocorticoids on gene expression. (5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dionee has also been used in clinical trials to treat various diseases, including cancer, autoimmune disorders, and respiratory diseases.
properties
CAS RN |
10455-14-8 |
|---|---|
Product Name |
(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione |
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5R,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-10-3-4-16(20)15(18)6-5-12-13-7-8-17(21)19(13,2)11-9-14(12)18/h12-15H,3-11H2,1-2H3/t12-,13-,14-,15-,18+,19-/m0/s1 |
InChI Key |
OGXWKHLUSIUVRP-QTUVYZQZSA-N |
Isomeric SMILES |
C[C@]12CCCC(=O)[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC12CCCC(=O)C1CCC3C2CCC4(C3CCC4=O)C |
Canonical SMILES |
CC12CCCC(=O)C1CCC3C2CCC4(C3CCC4=O)C |
synonyms |
5α-Androstane-4,17-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



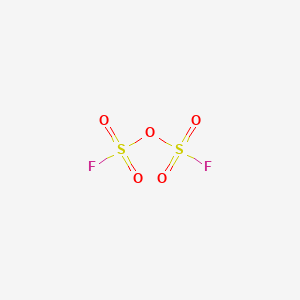


![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)

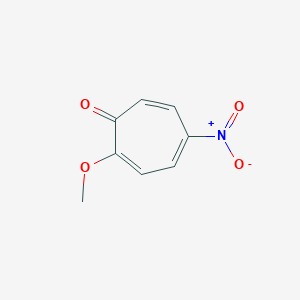
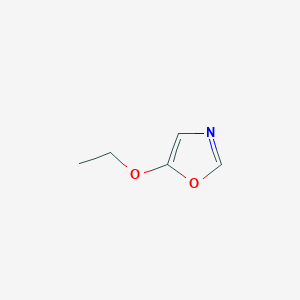
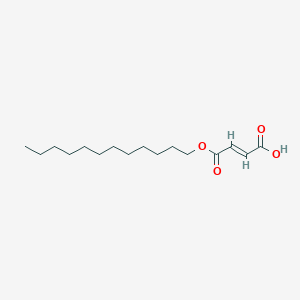
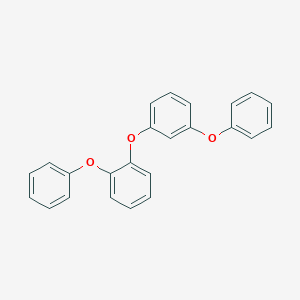

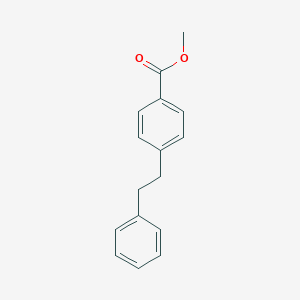
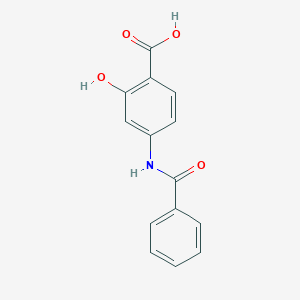
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
